molecular formula C12H13BN2O2 B14081344 (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid

(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14081344
M. Wt: 228.06 g/mol
InChI Key: JAGWOWZBBXHXLO-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a pyrazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The general procedure includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropyl-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

(4-cyclopropyl-2-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-5-4-10(9-2-3-9)8-12(11)15-7-1-6-14-15/h1,4-9,16-17H,2-3H2

InChI Key

JAGWOWZBBXHXLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)N3C=CC=N3)(O)O

Origin of Product

United States

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